molecular formula C11H12O5 B8464497 Methyl 2-ethoxy-4-formyl-6-hydroxybenzoate

Methyl 2-ethoxy-4-formyl-6-hydroxybenzoate

Cat. No. B8464497
M. Wt: 224.21 g/mol
InChI Key: DOOHOZZNASGEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09283213B2

Procedure details

Followed procedure described in Intermediate 8, step 1 starting from 3-hydroxy-4-methoxybenzaldehyde and 2-bromoethanol with the reaction conditions of 90° C. overnight. Isolated 400 mg, yield 62.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C1C=C(C=O)C=C(O)C=1C(OC)=O)[CH3:2].[OH:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH:21]=[O:22].BrCCO>>[OH:3][CH2:1][CH2:2][O:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=O)OC)C(=CC(=C1)C=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isolated 400 mg, yield 62.5%

Outcomes

Product
Name
Type
Smiles
OCCOC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.